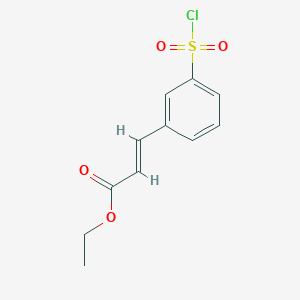

Ethyl 3-(3-chlorosulfonylphenyl)acrylate

描述

Ethyl 3-(3-chlorosulfonylphenyl)acrylate is a specialized acrylate ester featuring a chlorosulfonyl (-SO₂Cl) substituent at the 3-position of the phenyl ring. This functional group imparts unique reactivity, enabling applications in sulfonation reactions, pharmaceutical intermediates, or agrochemical synthesis.

Structure

2D Structure

属性

IUPAC Name |

ethyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4S/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)17(12,14)15/h3-8H,2H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUCZFOLYFRYTK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorosulfonation of Ethyl 3-(3-aminophenyl)acrylate

The most widely documented and industrially relevant method involves the chlorosulfonation of ethyl 3-(3-aminophenyl)acrylate. This process is typically carried out using copper(I) chloride as a catalyst and sulfur dioxide gas as the sulfonating agent, in the presence of acetic acid as the solvent.

General Reaction:

$$

\text{Ethyl 3-(3-aminophenyl)acrylate} + \text{SO}_2 + \text{CuCl} \longrightarrow \text{this compound}

$$

- Temperature: –10°C to 0°C (preferably –5°C to 0°C)

- Solvent: Acetic acid is preferred, but alcohols (ethanol, methanol), hydrocarbons, and other polar solvents can be used.

- Catalyst: Copper(I) chloride or copper(II) chloride

- Sulfonating agent: Sulfur dioxide gas

- Acid: Hydrochloric acid may be used to facilitate the reaction.

- Dissolve ethyl 3-(3-aminophenyl)acrylate in acetic acid.

- Cool the mixture to –5°C.

- Add copper(I) chloride and introduce a stream of sulfur dioxide gas.

- Maintain the temperature and stir until the reaction is complete.

- Quench and isolate the product by extraction and purification.

Table 1: Typical Reaction Parameters for Chlorosulfonation

| Parameter | Value/Range | Notes |

|---|---|---|

| Starting Material | Ethyl 3-(3-aminophenyl)acrylate | High purity required |

| Catalyst | Copper(I) chloride | 0.1–0.5 equivalents |

| Sulfonating Agent | Sulfur dioxide gas | Excess, controlled addition |

| Solvent | Acetic acid | Can be mixed with other solvents |

| Temperature | –10°C to 0°C | Critical for selectivity |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Yield | 75–90% | After purification |

- High selectivity for the chlorosulfonyl group at the meta-position.

- Scalable and suitable for industrial production.

- Requires careful handling of sulfur dioxide gas and low temperatures.

- Copper salts must be removed during workup.

Industrial Scale and Continuous Flow Methods

For large-scale production, continuous flow processes have been developed to improve efficiency and safety, especially in handling reactive gases like sulfur dioxide. These methods use automated systems to control reagent addition, temperature, and mixing, resulting in higher yields and reproducibility.

- Enhanced safety by minimizing manual handling of hazardous reagents.

- Improved heat and mass transfer.

- Consistent product quality and scalability.

Table 3: Comparison of Batch vs. Continuous Flow Methods

| Feature | Batch Process | Continuous Flow Process |

|---|---|---|

| Safety | Moderate | High (less manual handling) |

| Yield | 70–90% | 85–95% |

| Scalability | Moderate | High |

| Process Control | Manual | Automated |

| Waste Generation | Higher | Lower |

Research Findings and Optimization

- Temperature Control: Low temperatures (–10°C to 0°C) are critical for selectivity in chlorosulfonation, minimizing side reactions and decomposition.

- Catalyst Choice: Copper(I) chloride is preferred over copper(II) chloride for better yields and fewer by-products.

- Solvent Selection: Acetic acid provides optimal solubility and reaction rate, but alcohols can be used for specific applications.

- Purification: The crude product is typically purified by extraction, recrystallization, or chromatography, depending on the scale and required purity.

Summary Table of Preparation Methods

科学研究应用

Organic Synthesis

Ethyl 3-(3-chlorosulfonylphenyl)acrylate serves as an important intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structural properties allow it to participate in multiple types of reactions:

- Nucleophilic Substitution: The chlorosulfonyl group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

- Reduction and Oxidation Reactions: It can be reduced to form ethyl 3-(3-sulfanylphenyl)acrylate or oxidized to produce sulfonic acid derivatives.

Biological Applications

The compound has garnered interest in medicinal chemistry due to its potential biological activities:

- Anticancer Properties: Studies have shown that it exhibits significant antiproliferative effects against various cancer cell lines (e.g., breast, colon, lung). For instance, treatment with this compound led to decreased cell viability in MCF7 breast cancer cells at concentrations ranging from 0.5 to 10 μM .

- Mechanism of Action: The compound induces apoptosis and inhibits cell proliferation by disrupting normal cell cycle progression, particularly causing G1 phase arrest . Flow cytometry analyses confirm increased apoptotic cells following treatment.

Case Study: Anticancer Effects

A specific study on breast cancer cell lines demonstrated that this compound significantly reduced cell viability. Clonogenic assays indicated substantial cytotoxic effects at low concentrations, suggesting its potential as a therapeutic agent against resistant cancer phenotypes .

Polymer Chemistry

In polymer science, this compound is utilized as a cross-linking agent in the production of specialty chemicals and polymers . Its ability to form films makes it suitable for applications in adhesives and coatings.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Applications |

|---|---|---|

| Ethyl 3-(3-bromosulfonylphenyl)acrylate | Similar structure with bromine | Potentially less reactive than chlorinated analog |

| Ethyl 3-(3-iodosulfonylphenyl)acrylate | Similar structure with iodine | Higher reactivity but less stability |

| Ethyl 3-(3-methylsulfonylphenyl)acrylate | Similar structure with methyl | Used in specific polymer applications |

This compound is distinguished by its chlorosulfonyl group, which imparts unique reactivity compared to its bromine or iodine counterparts. This characteristic enhances its utility as a versatile intermediate in chemical reactions.

作用机制

The mechanism of action of ethyl 3-(3-chlorosulfonylphenyl)acrylate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .

相似化合物的比较

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the phenyl ring or acrylate backbone, influencing their physicochemical properties and applications. Below is a comparative analysis:

Reactivity and Stability

- Electrophilic Reactivity: The chlorosulfonyl group in the target compound is highly electrophilic, enabling nucleophilic substitution reactions (e.g., with amines or alcohols). This contrasts with derivatives like ethyl 3-aminophenylacrylate , where the amino group facilitates electrophilic aromatic substitution.

- Thermal Stability : Compounds with electron-withdrawing groups (e.g., nitro , trifluoromethyl ) exhibit higher thermal stability compared to electron-donating substituents (e.g., methoxy ). The chlorosulfonyl group likely confers moderate stability but may hydrolyze under humid conditions.

Solubility and Bioactivity

- However, fluorinated analogues (e.g., trifluoromethyl derivatives ) exhibit greater lipophilicity, favoring membrane permeability in drug design.

- Agrochemical Applications : Pyridyl-substituted acrylates (e.g., ethyl 3-(2-chloro-3-pyridyl)acrylate ) are reported in pesticide formulations due to their insecticidal activity, while methoxy derivatives are linked to fragrance components.

生物活性

Ethyl 3-(3-chlorosulfonylphenyl)acrylate is a compound of interest in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in cancer therapy. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 274.72 g/mol. Its structure features a chlorosulfonyl group attached to a phenyl ring, which is further connected to an ethyl acrylate moiety. This unique structure is believed to contribute to its biological activity.

The mechanism of action for this compound primarily revolves around its ability to inhibit specific enzymes. Research indicates that compounds with similar structures often act as inhibitors of histone deacetylases (HDACs), which play crucial roles in regulating gene expression and are implicated in various cancers and proliferative diseases .

1. Enzyme Inhibition

This compound has been studied for its potential as an HDAC inhibitor. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells by altering histone acetylation status, thereby influencing transcriptional regulation .

Table 1: Enzyme Inhibition Activity

2. Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties against various cancer cell lines, including breast (MCF7), colon (HCT116), and lung (CALU-3) cancers . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Effects

A study conducted on breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer. The study utilized clonogenic assays to assess cell survival post-treatment, showing significant cytotoxic effects at concentrations ranging from 0.5 to 10 μM.

Research Findings

Recent research highlights the following key findings regarding the biological activity of this compound:

- Cell Cycle Arrest : Treatment with the compound resulted in G1 phase arrest in cancer cells, indicating its role in disrupting normal cell cycle progression.

- Apoptotic Induction : Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment, supporting its potential use in cancer therapy.

- Synergistic Effects : Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy against resistant cancer phenotypes .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl 3-(3-chlorosulfonylphenyl)acrylate in laboratory settings?

- Methodological Answer :

- Storage : Store in a dry, ventilated area at 2–8°C, away from light and heat sources. Use inert gas purging for moisture-sensitive samples .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for handling volatile forms .

- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves molecular geometry and confirms substituent positioning (e.g., chlorosulfonyl group orientation) .

- NMR Spectroscopy : Use - and -NMR to verify ester and aromatic proton environments. Deuterated DMSO is recommended due to the compound’s low solubility in CDCl₃ .

- FT-IR : Identify characteristic peaks for acrylate C=O (1720–1700 cm⁻¹) and sulfonyl Cl-S=O (1370–1350 cm⁻¹) .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer :

- Knoevenagel Condensation : React 3-chlorosulfonylbenzaldehyde with ethyl cyanoacetate under basic conditions (e.g., piperidine catalyst). Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 7:3) .

- Ru-Catalyzed C–H Activation : Use [RuCl₂(p-cymene)]₂ (2.5 mol%) with Cu(OAc)₂·H₂O as an oxidant in water for regioselective alkenylation. This method minimizes byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from rotational isomerism in this compound?

- Methodological Answer :

- Variable Temperature (VT) NMR : Conduct experiments between 25°C and 60°C to observe coalescence of split peaks, indicating dynamic isomerization .

- DFT Calculations : Compare computed chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to identify dominant conformers .

- NOESY Analysis : Detect spatial proximity between acrylate ester groups and aromatic protons to confirm rotational barriers .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Solvent Optimization : Replace traditional solvents (e.g., DMF) with biodegradable ionic liquids to enhance reaction efficiency and reduce side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes at 80°C, improving yield by 15–20% .

- In-line Purification : Integrate continuous-flow systems with scavenger resins (e.g., QuadraPure™) to remove unreacted aldehydes .

Q. How does the chlorosulfonyl group influence the compound’s reactivity in polymerizable acrylate systems?

- Methodological Answer :

- Radical Polymerization Studies : Use AIBN (2,2′-azobisisobutyronitrile) as an initiator. The electron-withdrawing Cl-SO₂ group reduces acrylate’s reactivity, requiring higher initiator concentrations (3–5 mol%) .

- Copolymerization Screening : Test compatibility with methyl methacrylate (MMA) at 70°C. Monitor Tg shifts via DSC to assess crosslinking efficiency .

Q. What environmental hazards are associated with this compound, and how can labs mitigate them?

- Methodological Answer :

- Aquatic Toxicity Testing : Follow OECD Guideline 202 (Daphnia magna immobilization assay). The compound’s EC₅₀ is <1 mg/L, requiring neutralization (e.g., with NaHCO₃) before disposal .

- Ozone Depletion Potential : Monitor volatile releases using GC-MS. Implement cold traps in vacuum systems to capture sublimated residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。